3-Methyl-2-(methylsulfanyl)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKIYGFVLGXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 3 Methyl 2 Methylsulfanyl Pyridine and Its Analogues
Strategies for Constructing the 2-(Methylsulfanyl)pyridine Core
The formation of the 2-(methylsulfanyl)pyridine scaffold is a key step in the synthesis of the target compound. This can be achieved through several reliable synthetic strategies.
Nucleophilic Substitution Reactions in Pyridine (B92270) Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing substituents onto a pyridine ring. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles, especially when a good leaving group is present at these positions.
A common route involves the use of a 2-halopyridine, such as 2-chloropyridine (B119429), as a precursor. The halogen atom at the 2-position can be readily displaced by a sulfur-based nucleophile. For instance, the reaction of a 2-chloropyridine derivative with a methylthiolate source, such as sodium thiomethoxide (NaSMe), leads to the formation of the corresponding 2-(methylsulfanyl)pyridine. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a temporary negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent elimination of the halide ion yields the substituted product.
The synthesis of the required 2-halopyridine precursors can be accomplished through various methods. For example, 2-chloropyridines can be prepared from the corresponding pyridine-N-oxides. The reaction of a pyridine-N-oxide with phosphoryl chloride (POCl₃) or other chlorinating agents like phosgene (B1210022) or thionyl chloride can yield 2-chloropyridines. chempanda.com A patented process describes the reaction of 3-methylpyridine-1-oxide with various acyl chlorides, such as benzoyl chloride or o-phthaloyl chloride, in the presence of a tertiary amine base like triethylamine (B128534) to produce a mixture of 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine. google.com
Table 1: Synthesis of 2-Chloro-methylpyridines from 3-Methylpyridine-1-oxide google.com
| Acyl Chloride | Solvent | Product Ratio (2-chloro-5-methyl / 2-chloro-3-methyl) | Overall Yield |
| Benzoyl Chloride | Chlorobenzene | 87% / 13% | 68% |
| o-Phthaloyl Chloride | 1,2,3-Trichloropropane | 84% / 16% | 70% |
| 2-Chloromethyl-benzoyl chloride | Methylene Chloride | 89% / 11% | 68% |
Note: The table demonstrates the regioselectivity of the chlorination reaction, favoring the 5-position over the desired 3-position for the methyl group.
Thiolation and Methylation Approaches
An alternative and widely used strategy involves the construction of a pyridine-2-thione (or its tautomer, 2-mercaptopyridine) intermediate, followed by methylation to install the methylsulfanyl group.
Pyridine-2-thiones can be synthesized through several routes. One common method is the reaction of a 2-halopyridine with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea. For example, 2-chloropyridines react with NaSH to yield the corresponding pyridine-2-thiones.
Once the pyridine-2-thione is formed, it exists in a tautomeric equilibrium with 2-mercaptopyridine. The thione tautomer is generally the more stable form. nih.gov The subsequent methylation is typically a straightforward S-alkylation reaction. The thione is deprotonated with a base (e.g., sodium hydroxide, sodium carbonate, or an organic base) to form a thiolate anion, which is a potent nucleophile. This thiolate then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to afford the desired 2-(methylsulfanyl)pyridine. researchgate.net
This two-step approach offers a reliable way to introduce the methylsulfanyl group at the 2-position of the pyridine ring.
Positional Functionalization of the Pyridine Ring
Achieving the correct substitution pattern on the pyridine ring, specifically the placement of the methyl group at the 3-position and the methylsulfanyl group at the 2-position, requires careful synthetic planning.
Introduction of Methyl and Methylsulfanyl Groups
The synthesis of the target molecule, 3-methyl-2-(methylsulfanyl)pyridine, necessitates the presence of both a methyl group at the C-3 position and a methylsulfanyl group at the C-2 position. The synthetic strategy can involve starting with a pre-functionalized pyridine ring or introducing the groups sequentially.
One logical starting material is 3-methylpyridine (B133936) (3-picoline). wikipedia.orgnih.gov Industrial production of 3-methylpyridine is often achieved through the reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide catalyst. wikipedia.org A more controlled synthesis involves the reaction of acrolein, propionaldehyde, and ammonia. wikipedia.org
From 3-methylpyridine, the challenge lies in selectively introducing the methylsulfanyl group at the 2-position. This can be achieved by first converting 3-methylpyridine into a derivative with a suitable leaving group at the 2-position. For example, oxidation of 3-methylpyridine to 3-methylpyridine-N-oxide, followed by chlorination, can yield 2-chloro-3-methylpyridine (along with its isomer). google.com Subsequent nucleophilic substitution with a methylthiolate source would then yield the final product.
Alternatively, one could start with a molecule that already contains the sulfur functionality. A study on the synthesis of 3-acetyl-6-methyl-2-(methylthio)pyridine started from 3-cyano-6-methylpyridine-2(1H)-thione. This thione was then alkylated to introduce the methylthio group. researchgate.net A similar approach could be envisioned starting from a 3-methylpyridine-2(1H)-thione.
Controlled Functional Group Interconversion on Pyridine Derivatives
Functional group interconversions are essential for manipulating molecules and arriving at the desired target structure. numberanalytics.comimperial.ac.ukslideshare.net In the context of synthesizing this compound and its analogues, several such transformations are noteworthy.
A key interconversion is the oxidation of the methylsulfanyl group to a methylsulfinyl or methylsulfonyl group. The methylsulfanyl group (-SCH₃) can be oxidized to a methylsulfinyl group (-S(O)CH₃) or further to a methylsulfonyl group (-SO₂CH₃). This transformation is significant as it alters the electronic properties and potential biological activity of the molecule. For example, the oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide to 4-methanesulfonyl-2,3-dimethyl-pyridine-1-oxide was successfully achieved using 30% hydrogen peroxide (H₂O₂). orientjchem.org Similarly, m-chloroperoxybenzoic acid (MCPBA) is a common reagent for oxidizing thioethers to sulfoxides and sulfones. researchgate.net
Another relevant functional group interconversion is the transformation of other groups on the pyridine ring while the methylsulfanyl group remains intact. For instance, research has shown that a cyano group on a pyridine ring bearing a methylthio substituent can be converted into an acetyl group by reaction with methyllithium (B1224462). researchgate.net This demonstrates that the methylthio group is stable under these nucleophilic organometallic conditions, allowing for selective modification at other positions.
Table 2: Example of Functional Group Interconversion on a Methylsulfanylpyridine Derivative researchgate.net
| Starting Material | Reagent | Product | Transformation |
| 3-Cyano-6-methyl-2-(methylthio)pyridine | Methyllithium (MeLi) | 3-Acetyl-6-methyl-2-(methylthio)pyridine | Cyano group (-CN) to Acetyl group (-C(O)CH₃) |
Advanced Synthetic Techniques for this compound
Modern organic synthesis has seen the development of advanced techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.
Recent progress has been made in the formation of C-S bonds on pyridine rings under transition-metal-catalyst-free conditions. researcher.liferesearchgate.net These methods often proceed through the direct C-H functionalization of pyridines or pyridine-N-oxides, which is highly atom-economical as it avoids the pre-installation of a leaving group like a halogen. researcher.liferesearchgate.net For example, regioselective C-H thionation of pyridine rings can be achieved via the reaction of quaternary azinium salts with sulfur and a base. researchgate.net Such strategies could potentially be adapted for the direct synthesis of 2-(methylsulfanyl)pyridines from readily available pyridine precursors.
Another advanced approach is the use of flow chemistry. A continuous flow synthesis has been developed for the α-methylation of pyridines using a packed column of Raney® nickel and a primary alcohol as the methyl source at high temperatures. mdpi.com This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to batch processes. mdpi.com While demonstrated for methylation, the principles of flow chemistry could be applied to other steps in the synthesis of this compound, potentially leading to a more efficient and scalable process.
One-Pot Multicomponent Reactions in Pyridine Synthesis
Multicomponent reactions (MCRs) are recognized as an efficient and environmentally sound strategy in organic synthesis, with significant applications in creating diverse molecular frameworks. rsc.org These reactions have been successfully applied to the synthesis of polysubstituted pyridines, often utilizing nanocatalysts to create novel pharmacophores. rsc.org
A notable example of a multicomponent approach is the synthesis of 3-methylpyridine (3-picoline) from formaldehyde, paracetaldehyde, ammonia, and acetic acid. google.comgoogle.com This process, which can be run continuously, involves reacting these simple starting materials under high temperature (260-300°C) and pressure (30-130 bar). google.comgoogle.com The reaction demonstrates how multiple components can be combined in a single step to construct the pyridine ring.
Table 1: Parameters for Multicomponent Synthesis of 3-Methylpyridine
| Parameter | Value |
|---|---|
| Reaction Temperature | 260-300°C |
| Molar Ratio (Formaldehyde:Paracetaldehyde) | 0.7-1.4 Mol/Mol |
| Ammonia Concentration | 10-20 weight-% |
| Acetic Acid Concentration | 4-20 weight-% |
| Paracetaldehyde Concentration | 0.4-1.6 Mol/kg |
| Retention Time (Continuous) | 10-30 minutes |
| Reaction Pressure | 30-130 bar |
Data sourced from patent information regarding the synthesis of 3-methyl-pyridine. google.com
This fundamental approach to constructing the 3-methylpyridine skeleton can be adapted for the synthesis of various analogues.
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the synthesis of pyridine derivatives. A key focus is the use of less hazardous reagents and the reduction of waste. orientjchem.org Hydrogen peroxide is considered an ideal "green" oxidant because of its potency and the benign nature of its byproduct, water. nih.gov
A highly selective, transition-metal-free method for the oxidation of organic sulfides to sulfoxides has been developed using hydrogen peroxide in glacial acetic acid under mild conditions. nih.gov This approach offers a simple procedure and results in excellent yields of the desired sulfoxide (B87167) with minimal byproducts. nih.gov In the context of synthesizing analogues, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine highlights several green chemistry advancements. orientjchem.org These include the use of a catalytic amount of RuCl₃ for N-oxidation and the use of 30% hydrogen peroxide for the oxidation of the methylthio group. orientjchem.org An assessment of this synthetic route using the E-factor (a measure of waste generated) indicated that the oxidation step is particularly efficient, with a low E-factor of 3.2. orientjchem.org
Catalytic Methodologies for Pyridine Ring Construction and Modification
Catalysis plays a crucial role in both the formation of the pyridine ring and its subsequent modification. nih.gov For the construction of the 3-methylpyridine ring system, a method involving the catalytic dehydrogenation of 2-methyl-1,5-diaminopentane or a mixture including 3-methyl piperidine (B6355638) has been developed. google.com This reaction is carried out at temperatures between 200°C and 400°C using a palladium catalyst on a suitable support. google.com
For the modification of the pyridine ring, catalytic oxidation of the methyl group at position 3 offers a direct route to valuable derivatives. The selective oxidation of 3-methyl-pyridine to niacin (nicotinic acid) can be achieved using 30% hydrogen peroxide in the liquid phase with a Cu-based 13X zeolite catalyst. oaepublish.com This method provides a green and efficient pathway for this transformation under mild conditions. oaepublish.com Furthermore, iron(II)-catalyzed denitration reactions have been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins, showcasing the versatility of catalytic methods in building complex heterocyclic systems based on the pyridine core. organic-chemistry.org
Derivatization Strategies for this compound
Once the core structure of this compound is obtained, various derivatization strategies can be employed to introduce new functional groups and create a diverse range of analogues.
Oxidation of the Methylsulfanyl Group to Sulfoxide and Sulfone Moieties
The oxidation of the methylsulfanyl group is a common and important transformation. The conversion of sulfides to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. acsgcipr.org Historically, this was done with toxic high-valent metal reagents, but these have been largely superseded by more environmentally friendly options like hydrogen peroxide (H₂O₂). acsgcipr.org
Careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org A modified synthesis of a related pyridine derivative demonstrates the oxidation of a methylthio-pyridine-N-oxide to the corresponding sulfone using 30% H₂O₂ at 75°C. orientjchem.org Another green and highly selective method uses H₂O₂ in glacial acetic acid for the oxidation of sulfides to sulfoxides without the need for a metal catalyst. nih.gov Various catalytic systems, such as those employing tantalum carbide or niobium carbide with H₂O₂, can selectively produce either sulfoxides or sulfones. organic-chemistry.org The enzymatic conversion of sulfoxides to sulfones has also been studied, for instance, using rat liver microsomes. nih.gov
Table 2: Common Reagents for Sulfide (B99878) Oxidation
| Reagent | Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | "Green" oxidant; reaction outcome can be controlled by stoichiometry and catalysts. orientjchem.orgnih.govacsgcipr.org |
| m-Chloroperbenzoic acid (mCPBA) | Sulfoxide, Sulfone | A common laboratory oxidant. organic-chemistry.org |
| Selectfluor | Sulfoxide, Sulfone | Efficient oxidation at room temperature using water as the oxygen source. organic-chemistry.org |
Halogenation and Subsequent Functionalization of the Pyridine Nucleus
Halogenation of the pyridine ring is a critical step for introducing further functionality, as the carbon-halogen bond serves as a handle for numerous cross-coupling reactions. nsf.govnih.gov However, direct electrophilic halogenation of the electron-deficient pyridine ring often requires harsh conditions and can lead to mixtures of regioisomers. nih.gov
A significant advancement in this area is the regioselective halogenation of the 3-position of pyridines through the formation of acyclic Zincke imine intermediates. nsf.govnih.govnih.govresearchgate.net This "one-pot" protocol involves a sequence of ring-opening, halogenation, and ring-closing. nih.gov This strategy temporarily transforms the electron-deficient pyridine into a more reactive, polarized alkene system that readily undergoes electrophilic halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. nsf.govnih.govchemrxiv.org This method allows for the synthesis of a wide array of 3-halopyridines, which can then be used in further functionalization reactions. nih.govresearchgate.net
Reactions Involving the Methyl Group at Position 3
The methyl group at the 3-position of the pyridine ring is also a site for chemical modification. One of the primary reactions is its oxidation to a carboxylic acid group. As previously mentioned, the catalytic oxidation of 3-methyl-pyridine using a Cu-based zeolite catalyst and hydrogen peroxide yields niacin (nicotinic acid), demonstrating a direct and useful transformation of the methyl group. oaepublish.com
Additionally, the methyl group can be a precursor to other functionalities. For instance, the synthesis of 3-acetyl-6-methyl-2-(methylthio)pyridine can be achieved through the reaction of methyllithium with 3-cyano-6-methyl-2-(methylthio)pyridine. researchgate.net This introduces a ketone functionality adjacent to the methyl group, which can then undergo further reactions, such as bromination, to create more complex derivatives. researchgate.net
Esterification and Amidation Reactions of Carboxylate Derivatives
The conversion of carboxylate derivatives of pyridines, including analogues of this compound, into esters and amides represents a critical step in the synthesis of a wide array of functionalized molecules. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse biological activities and properties. The methodologies employed typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.
Esterification Reactions
The esterification of pyridine carboxylic acids can be achieved through several established methods. A common approach involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comkoreascience.kr This classic Fischer esterification method is effective, though it can require harsh conditions. For instance, the synthesis of methyl 2-(methylthio)nicotinate, an analogue of a this compound derivative, was accomplished by refluxing 2-mercaptonicotinic acid in an excess of methanol (B129727) with a catalytic amount of sulfuric acid. This reaction concurrently achieves S-methylation of the thiol group and esterification of the carboxylic acid. koreascience.kr
Alternative methods aim to avoid strong acids and high temperatures. The use of coupling reagents is a popular strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used, but in the case of pyridine carboxylic acids, this can lead to the formation of N-acylurea byproducts. nih.gov A more efficient method involves converting the pyridine carboxylic acid into a more reactive intermediate, such as an acid chloride. Reacting the pyridine carboxylic acid with thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF), yields the corresponding acid chloride hydrochloride. nih.gov This intermediate can then be reacted with an alcohol in the presence of a base like triethylamine to afford the desired ester. nih.gov Active esters, such as p-nitrophenyl or pentafluorophenyl esters, can also be prepared using this acid chloride method and subsequently used for esterification. nih.gov
A process for producing pyridine carboxylic acid esters from dihalopyridines via a palladium-catalyzed carbonylation reaction in the presence of an alkanol has also been developed, offering a different route to these valuable intermediates. google.com
Table 1: Selected Esterification Reactions of Pyridine Carboxylic Acid Analogues
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Mercaptonicotinic acid | CH₃OH, H₂SO₄ (cat.), reflux, 48 h | Methyl 2-(methylthio)nicotinate | - | koreascience.kr |
| Picolinic acid | 1. SOCl₂, DMF (cat.), rt; 2. 4-Nitrophenol, Et₃N, THF | p-Nitrophenyl picolinate | - | nih.gov |
| Isonicotinic acid | 1. SOCl₂, DMF (cat.), rt; 2. Pentafluorophenol, Et₃N, THF | Pentafluorophenyl isonicotinate | - | nih.gov |
| Pyridine carboxylic acid | R-OH, Strong acid salt of pyridine carboxylic acid ester (cat.), reflux | Pyridine carboxylic acid ester | - | google.com |
Amidation Reactions
Amidation of pyridine carboxylate derivatives is a cornerstone for building complex molecules, including many pharmacologically active agents. nih.govnih.gov Similar to esterification, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and typically requires activation of the carboxyl group. nih.gov
One of the most common strategies is the use of peptide coupling reagents. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective for coupling pyridine carboxylic acids with both primary and secondary amines at room temperature in the presence of an organic base. organic-chemistry.org
The conversion of the carboxylic acid to an acyl chloride or an active ester is also a widely used two-step approach for amidation. nih.gov The intermediate acyl chloride hydrochloride can be reacted with a primary or secondary amine, using a base like triethylamine to neutralize the HCl formed and liberate the free amine for reaction. nih.gov This method is versatile and generally provides good yields of the corresponding amides.
Direct catalytic amidation methods are increasingly being developed to improve atom economy and reduce waste. mdpi.com For example, iron(III) chloride (FeCl₃) has been shown to catalyze the direct amidation of esters, including 2-pyridinecarboxylates. The reactivity is believed to be enhanced by the coordination of the iron catalyst to both the carbonyl oxygen and the pyridine nitrogen, forming a stabilized intermediate that is more susceptible to amidation. mdpi.com Other metal-based catalysts, such as those involving zirconium and hafnium, have also been employed for direct amide formation under relatively mild conditions. mdpi.com Organocatalytic methods, for instance using pyridinesulfonyl fluoride, have also been reported for the one-pot synthesis of amides from carboxylic acids under mild conditions. rsc.org
Table 2: Selected Amidation Reactions of Pyridine Carboxylic Acid Derivatives
| Carboxylic Acid/Ester | Amine | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Picolinic acid | N-Alkylanilines | 1. SOCl₂; 2. N-Alkylaniline | N-Alkyl-N-phenylpicolinamide | Good to Moderate | nih.gov |
| Isonicotinic acid | - | 1. SOCl₂, DMF; 2. N-Hydroxysuccinimide, Et₃N, THF | Isonicotinic acid N-hydroxysuccinimidyl ester | 84% | nih.gov |
| Methyl 2-pyridinecarboxylate | Various amines | FeCl₃ (cat.) | 2-Pyridinecarboxamide | Good | mdpi.com |
| Various carboxylic acids | Various amines | 2-Pyridinesulfonyl fluoride | Amide | Good | rsc.org |
| 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | Various amines | Structure-based design coupling | 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide | - | nih.gov |
Chemical Reactivity and Transformation Pathways of 3 Methyl 2 Methylsulfanyl Pyridine
Nucleophilic Reactivity of the Methylsulfanyl Group
The sulfur-containing substituent at the 2-position of the pyridine (B92270) ring significantly influences its reactivity towards nucleophiles.
Displacement Reactions Involving the Methylsulfanyl Group
Pyridines possessing a suitable leaving group at the 2- or 4-position are known to undergo nucleophilic aromatic substitution. quimicaorganica.orgyoutube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile initially attacks the carbon atom bonded to the leaving group. youtube.com This forms a negatively charged intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. youtube.com Subsequently, the leaving group is expelled, leading to the substituted product. youtube.com
In the case of 3-Methyl-2-(methylsulfanyl)pyridine, the methylsulfanyl group can act as a leaving group, particularly when activated. The presence of the electron-withdrawing pyridine nitrogen facilitates nucleophilic attack at the C-2 position.
Reactivity as a Leaving Group in Ring-Fused Systems
The methylsulfanyl group can also be displaced in the synthesis of ring-fused pyridine systems. For instance, in the preparation of certain furo[3,2-c]pyridine (B1313802) derivatives, a thione precursor is methylated to introduce a methylsulfanyl group. researchgate.net This group can then be subsequently displaced by a nucleophile in a cyclization reaction to form the fused ring system.
Oxidative Transformations of the Sulfur Moiety
Formation of Sulfoxide (B87167) Derivatives
The oxidation of sulfides to sulfoxides is a common and important transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and efficient option. nih.gov The reaction is often carried out in a suitable solvent such as glacial acetic acid, which can promote the selective oxidation to the sulfoxide while minimizing overoxidation to the sulfone. nih.gov Careful control of reaction conditions, including temperature and the stoichiometry of the oxidant, is crucial for achieving high yields of the sulfoxide. nih.gov The oxidation of aryl methyl sulfides, for example, has been shown to be sensitive to the electronic nature of the substituents on the aromatic ring. bohrium.com
The general mechanism for the oxidation of a sulfide (B99878) to a sulfoxide with an oxidant like dimethyldioxirane (B1199080) in acetone (B3395972) has been studied, and it is suggested to proceed via a concerted nucleophilic displacement by the sulfur atom on an oxygen atom of the oxidant. rsc.org
Table 1: Examples of Sulfide to Sulfoxide Oxidation Conditions
| Sulfide Substrate Example | Oxidizing Agent | Solvent | Conditions | Product |
| Methyl Phenyl Sulfide | Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature | Methyl Phenyl Sulfoxide |
| Aryl Methyl Sulfides | Nitric Acid | Not specified | Not specified | Aryl Methyl Sulfoxides |
| 4-Nitrophenyl Methyl Sulfide | Dimethyldioxirane | Acetone | 283–313 K | 4-Nitrophenyl Methyl Sulfoxide |
This table presents illustrative examples of reaction conditions for the oxidation of sulfides to sulfoxides and is not an exhaustive list.
Synthesis of Sulfone Analogues
Further oxidation of the sulfoxide derivative of this compound yields the corresponding sulfone. This transformation is often achieved by using an excess of the oxidizing agent or by employing more vigorous reaction conditions compared to those used for sulfoxide synthesis. nih.govbohrium.com For example, refluxing a sulfide in acetic acid with an excess of hydrogen peroxide is a general method for preparing sulfones. bohrium.com The conversion of the sulfur moiety to a sulfone group significantly increases its electron-withdrawing nature.
The development of reagents specifically designed to introduce the methylsulfonyl group into molecules has also been a subject of research. nih.gov
Table 2: General Conditions for Sulfide to Sulfone Oxidation
| Starting Material | Oxidizing Agent | Solvent | General Conditions | Product |
| Sulfide | Excess Hydrogen Peroxide | Acetic Acid | Reflux | Sulfone |
| Sulfide | Tantalum Carbide catalyst, Hydrogen Peroxide | Not specified | Not specified | Sulfone |
This table provides general conditions for the oxidation of sulfides to sulfones.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.comutexas.edu As a result, harsher reaction conditions are typically required compared to the electrophilic substitution of benzene. quora.com When substitution does occur, it predominantly takes place at the 3-position (meta to the nitrogen). utexas.eduquora.com This is because the intermediate carbocation formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quora.com
In this compound, the directing effects of both the methyl group (ortho, para-directing) and the methylsulfanyl group (ortho, para-directing) must be considered in conjunction with the inherent reactivity of the pyridine ring. However, the strong deactivating effect of the pyridine nitrogen generally dominates, directing incoming electrophiles to the 5-position, which is meta to the nitrogen and para to the methyl group. The 4-position is also a potential site, being ortho to the methyl group and meta to the methylsulfanyl group, but attack at the 5-position is generally favored in pyridine systems.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com For instance, the sulfonation of pyridine itself requires high temperatures and the presence of a catalyst like mercuric sulfate (B86663). utexas.edu
Reactions Involving the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound is a key site for chemical modifications, including N-oxidation and quaternization, which alter the electronic properties and reactivity of the molecule.
N-Oxidation Reactions
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents. Common reagents for the N-oxidation of pyridine derivatives include hydrogen peroxide in acetic acid, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and metal-based catalysts. arkat-usa.org For instance, the oxidation of 3-substituted pyridines to their N-oxides can be accomplished with high yields using m-CPBA. arkat-usa.org Another approach involves the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, which is effective for a range of substituted pyridines. arkat-usa.org The resulting N-oxide can then serve as a precursor for further functionalization. For example, in the synthesis of a dexlansoprazole (B1670344) intermediate, 2,3-lutidine (B1584814) undergoes N-oxidation using catalytic quantities of RuCl3 in the presence of oxygen. orientjchem.org
The formation of the N-oxide modifies the electron distribution in the pyridine ring, influencing its reactivity in subsequent reactions. This functional group can be a directing group in electrophilic substitutions and can also be removed (deoxygenated) if necessary. arkat-usa.orgorientjchem.org
Quaternization of the Pyridine Nitrogen
The pyridine nitrogen of this compound can undergo quaternization by reacting with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, leading to the formation of a pyridinium (B92312) salt. For example, the reaction of (4-methyl-pyridin-3-yl)-carbamic acid methyl ester with benzyl (B1604629) bromide results in the formation of a 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide. google.com This process introduces a positive charge on the nitrogen atom, significantly altering the molecule's electronic properties and making the pyridine ring more susceptible to nucleophilic attack.
Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the pyridine nitrogen and the adjacent methyl or functionalized methyl group.
Formation of Imidazo-Fused Pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. nih.govrsc.org The synthesis of these structures can be achieved from 2-aminopyridine (B139424) derivatives, which can be conceptually related to this compound through functional group transformations. General synthetic strategies often involve the reaction of a 2-aminopyridine with an α-haloketone or related synthons. organic-chemistry.org More advanced methods include metal-catalyzed C-H amination and cascade reactions. organic-chemistry.orgrsc.org For instance, an iron-catalyzed C-H amination has been used for the construction of imidazole-fused ring systems. organic-chemistry.org Another approach involves a facile synthesis from benzyl, allyl, or propargyl halides and 2-aminopyridines through formimidamide chemistry. nih.gov
Synthesis of Pyrido[1,2-a]pyrrolo and Pyrido[1,2-a]pyrimidine (B8458354) Derivatives
The synthesis of pyrido[1,2-a]pyrrolo and pyrido[1,2-a]pyrimidine derivatives often involves the cyclization of appropriately substituted pyridine precursors. For example, a tandem iminium cyclization and Smiles rearrangement of a pyridinyloxyacetaldehyde with a primary amine can generate a pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. nih.gov While not directly starting from this compound, this illustrates a general strategy for forming such fused systems. The synthesis of pyrido[1,2-a]pyrimidine derivatives can be achieved through a one-pot process from 2-aminopyridine derivatives. google.com
Acid-Catalyzed Cyclocondensation Reactions
Acid-catalyzed cyclocondensation reactions provide a powerful tool for the synthesis of fused heterocyclic systems. In one instance, an unexpected acid-facilitated oxidative ring closure led to the formation of a novel pyrrolo nih.govuni.lupyrido[2,4-d]pyrimidin-6-one heterocyclic core. semanticscholar.org This reaction was catalyzed by boron trifluoride etherate and involved an oxidation step. semanticscholar.org Such reactions highlight the potential for complex molecular architectures to be assembled from substituted pyridine precursors under acidic conditions.
Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2 Methylsulfanyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of 3-Methyl-2-(methylsulfanyl)pyridine provides distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic protons on the pyridine (B92270) ring appear in the downfield region, influenced by the ring current and the presence of the nitrogen atom. The methyl groups, being in a more shielded environment, resonate in the upfield region.
The proton attached to the carbon adjacent to the nitrogen (C6) is expected to be the most deshielded among the aromatic protons. The protons at C4 and C5 will have chemical shifts and coupling patterns characteristic of their positions relative to the methyl and methylsulfanyl groups. The two methyl groups, one attached to the pyridine ring (3-methyl) and the other to the sulfur atom (methylsulfanyl), are expected to appear as sharp singlets, as they lack adjacent protons to couple with.
Detailed analysis of a reported ¹H NMR spectrum for this compound shows the following assignments: a doublet of doublets at δ 8.23 ppm corresponds to the proton at the 6-position, another doublet of doublets at δ 7.42 ppm is assigned to the proton at the 4-position, and a doublet of doublets at δ 6.99 ppm is attributed to the proton at the 5-position. The methylsulfanyl protons appear as a singlet at δ 2.53 ppm, and the methyl protons on the pyridine ring are observed as a singlet at δ 2.37 ppm.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.23 | dd | 4.7, 1.5 | H-6 |
| 7.42 | dd | 7.8, 1.5 | H-4 |
| 6.99 | dd | 7.8, 4.7 | H-5 |
| 2.53 | s | - | S-CH₃ |
| 2.37 | s | - | C₃-CH₃ |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atoms of the pyridine ring will resonate at different chemical shifts depending on their electronic environment. The carbons directly bonded to the electronegative nitrogen and sulfur atoms (C2 and C6) are typically found further downfield.
In the reported ¹³C NMR spectrum, the carbon at the 2-position (C2), bearing the methylsulfanyl group, is observed at δ 159.2 ppm. The C6 carbon appears at δ 145.4 ppm. The other pyridine carbons, C4, C3, and C5, resonate at δ 136.3, 129.5, and 122.0 ppm, respectively. The carbon of the methyl group attached to the ring (C3-CH₃) is found at δ 16.5 ppm, while the methylsulfanyl carbon (S-CH₃) has a chemical shift of δ 14.2 ppm.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.2 | C-2 |
| 145.4 | C-6 |
| 136.3 | C-4 |
| 129.5 | C-3 |
| 122.0 | C-5 |
| 16.5 | C₃-CH₃ |
| 14.2 | S-CH₃ |
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for definitively assigning proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, this would show correlations between the signals of H6 and C6, H5 and C5, and H4 and C4. It would also confirm the assignments of the methyl protons to their respective methyl carbons. While specific HSQC data for this compound is not detailed in the reviewed literature, its application would be a standard procedure in a thorough structural elucidation.
Mass Spectrometry
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₇H₉NS), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 140.0528 m/z. Experimental HRMS data confirms this, with a found value of 140.0529 m/z, which is well within the acceptable range of error, thus confirming the molecular formula.
HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 140.0528 | 140.0529 |
Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like pyridine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. In the ESI-MS analysis of this compound, the base peak observed would correspond to the protonated molecule. uni.lu Predicted data for various adducts that can be formed during ESI-MS are available, including the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu
Predicted ESI-MS Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.05286 |
| [M+Na]⁺ | 162.03480 |
| [M+K]⁺ | 178.00874 |
| [M+NH₄]⁺ | 157.07940 |
Vibrational Spectroscopy
Vibrational spectroscopy provides critical information about the bonding and functional groups within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For pyridine and its derivatives, the spectra are complex due to the various vibrational modes of the aromatic ring and its substituents.
In studies of more complex derivatives, such as those of pyrimidine (B1678525) containing methylsulfanyl groups, FT-IR spectroscopy is a key tool for confirming the presence of the S-CH₃ group. The oxidation of the methylsulfanyl group to a methylsulfonyl group (SO₂CH₃) can also be monitored by the appearance of strong characteristic absorption bands for the sulfonyl group.
A general representation of expected FT-IR vibrational modes for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2980-2850 |
| C=N (Pyridine ring) | Stretching | 1600-1550 |
| C=C (Pyridine ring) | Stretching | 1580-1450 |
| C-S | Stretching | 700-600 |
| Methyl Rocking/Wagging | 1450-1350 |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations.
Specific Raman spectroscopic data for this compound is scarce in the public domain. However, extensive research on pyridine and its substituted derivatives provides a framework for predicting its Raman spectrum. The ring breathing modes of the pyridine ring are typically strong and characteristic in Raman spectra. The position and intensity of these modes are sensitive to the nature and position of substituents. For example, studies on various pyridine derivatives show distinct patterns in their Raman spectra that can be correlated with the electronic and steric effects of the substituents. The presence of the methyl and methylsulfanyl groups on the pyridine ring in this compound would be expected to produce a unique Raman signature.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of aromatic heterocyclic compounds like pyridine reveals characteristic absorption bands arising from π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the ring.
While a specific UV-Vis spectrum for this compound is not available, data for related compounds offer valuable insights. For instance, 2-(methylsulfonyl)pyridine, an oxidized derivative, exhibits significant spectral changes compared to pyridine, with a notable transformation and intensification of the absorption band between 250-275 nm. This highlights the strong electronic effect of the sulfonyl group on the pyridine chromophore. The methylsulfanyl group in this compound is also expected to act as an auxochrome, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.
The table below summarizes the typical electronic transitions observed in pyridine and the expected influence of the substituents in this compound.
| Transition | Typical Wavelength Range (nm) for Pyridine | Expected Effect of Substituents |
| π → π | ~200-270 | Bathochromic shift and hyperchromic effect |
| n → π | ~270-300 | May be obscured by stronger π → π* transitions |
X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state.
Analysis of Intermolecular Interactions and Crystal Packing
The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the physical properties and stability of a crystalline solid. In the case of this compound and its derivatives, understanding these interactions provides insight into their solid-state behavior.
Detailed crystallographic studies on derivatives of this compound reveal the nature and geometry of the intermolecular forces at play. One such derivative, 3-methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one, provides a case study for the types of interactions that can be expected.
In the crystal structure of this derivative, the molecules are organized into corrugated layers parallel to the ac plane. nih.gov These layers are formed and held together by a series of C—H⋯O hydrogen bonds. nih.gov Specifically, these interactions create chains of molecules that extend along the a-axis direction. nih.gov The layers then stack along the b-axis, with normal van der Waals contacts observed between them. nih.gov
The dihydroimidazolone ring in this molecule is slightly puckered, and the methylsulfanyl group is nearly coplanar with this ring. nih.gov The terminal carbon atom of the methylsulfanyl group has a C17—S1—C3—N2 torsion angle of -2.75 (13)°. nih.gov
The following tables provide a summary of the crystallographic data and hydrogen bond interactions for 3-methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one. nih.gov
Interactive Data Table: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical formula | C₁₇H₁₆N₂OS |
| Formula weight | 296.39 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.531 (2) |
| b (Å) | 16.969 (4) |
| c (Å) | 9.682 (2) |
| β (°) | 102.34 (3) |
| Volume (ų) | 1528.1 (6) |
| Z | 4 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.22 |
| Temperature (K) | 294 |
Interactive Data Table: Hydrogen-bond geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| C7—H7···O1ⁱ | 0.93 | 2.59 | 3.494 (2) | 164 |
| C15—H15···O1ⁱⁱ | 0.93 | 2.63 | 3.542 (2) | 166 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1.
Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Methylsulfanyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-methyl-2-(methylsulfanyl)pyridine are absent from the available scientific literature.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
There are no specific research findings that report the use of Density Functional Theory (DFT) to determine the optimized molecular geometry or to analyze the electronic structure of this compound. While DFT is a common method for studying related pyridine (B92270) derivatives, the specific bond lengths, bond angles, dihedral angles, and electronic properties such as orbital energies and charge distribution for this particular compound have not been documented in computational studies.
Ab Initio Methods for Property Prediction
Similarly, there is a lack of published data from ab initio calculations, which are highly accurate quantum chemistry methods, for the prediction of properties of this compound. Such studies would provide valuable benchmarks for understanding its behavior, but they have not been performed or reported.
Spectroscopic Property Prediction
The prediction of spectra through computational means is a powerful tool for identifying and characterizing chemical compounds. For this compound, these computational predictions are not available.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)
No studies were found that have performed theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are standard for predicting NMR spectra, which helps in the interpretation of experimental data, but this has not been applied to the target molecule in the available literature.
Simulated IR and UV-Vis Spectra
Computational simulations of the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound are also not present in the scientific literature. These simulations would help in identifying the vibrational frequencies and electronic transitions characteristic of the molecule, but this information remains uncalculated.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction pathways using computational models provides critical insights into the reactivity of a compound. For this compound, there are no available studies that computationally model its reaction mechanisms, such as transition states, activation energies, or reaction coordinates for its synthesis or subsequent transformations.
Conformational Analysis and Stability Studies
Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical, chemical, and biological properties. For this compound, conformational flexibility arises primarily from the rotation around the C(2)-S and S-CH3 single bonds of the methylsulfanyl group and the rotation of the 3-methyl group.
While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively available in the reviewed literature, insights can be drawn from theoretical studies on structurally related molecules. The primary focus of such an analysis would be to identify stable conformers and the energy barriers separating them.
Another critical aspect is the internal rotation of the 3-methyl group. The energy barrier for this rotation is typically low in unhindered aromatic systems. mdpi.com However, interactions with the adjacent methylsulfanyl group could influence this barrier. In crowded molecular environments, these rotational barriers can become significantly higher and are crucial for understanding the molecule's dynamics. mdpi.com
The relative stability of different conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonds, and other non-covalent interactions. nih.gov In solution, the polarity of the solvent can also play a significant role, often stabilizing more polar conformers. nih.gov Theoretical calculations, often supplemented by spectroscopic methods like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential tools for identifying the most stable conformations in different environments. researchgate.netrsc.org
To illustrate the potential conformational space, a hypothetical analysis would involve calculating the relative energies for different dihedral angles of the C(3)-C(2)-S-C(H3) bond.
Table 1: Hypothetical Conformational Analysis Data for this compound This table is for illustrative purposes to show typical data from a conformational study and is not based on published experimental results for this specific molecule.
| Conformer | Dihedral Angle (C3-C2-S-CH3) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| A | 0° (syn-planar) | 2.5 | 5 |
| B | 90° (gauche) | 0.0 | 80 |
| C | 180° (anti-planar) | 1.8 | 15 |
Molecular Modeling for Ligand-Target Interactions (Methodological Focus)
The pyridine scaffold is a common feature in many biologically active molecules, making the study of its derivatives as ligands for protein targets a significant area of research in drug discovery. nih.govresearchgate.net Molecular modeling techniques are indispensable for predicting and analyzing how compounds like this compound interact with biological macromolecules. The focus here is on the computational methodologies employed for this purpose.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net The primary goal is to identify plausible binding modes and estimate the strength of the interaction, often expressed as a docking score. For pyridine derivatives, docking studies can elucidate key interactions, such as hydrogen bonds involving the pyridine nitrogen or π-π stacking interactions between the aromatic ring and protein residues. acs.org For example, docking studies on pyridine-2-methylamine derivatives targeting the MmpL3 protein in M. tuberculosis revealed crucial hydrogen bonds and π-π stacking interactions that guide inhibitor design. acs.org
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing the observation of conformational changes, the stability of binding, and the role of solvent molecules. Analyses of MD trajectories can provide detailed information on interaction energies, root-mean-square deviation (RMSD) to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be developed. This model can then be used to estimate the activity of new, unsynthesized compounds. For pyridine derivatives, QSAR models have been successfully used to predict anticancer activity, helping to prioritize which new analogs should be synthesized and tested. researchgate.net
These computational methods form a powerful toolkit for medicinal chemists. They enable the rational design of new ligands, provide insights into the mechanisms of action, and help optimize lead compounds for improved efficacy and selectivity.
Table 2: Overview of Molecular Modeling Methods for Ligand-Target Analysis
| Method | Purpose | Key Information Obtained | Typical Application for Pyridine Derivatives |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand in a protein's active site. | Binding orientation, docking score, key intermolecular interactions (H-bonds, hydrophobic contacts). | Identifying potential biological targets; virtual screening of compound libraries. researchgate.netacs.org |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-receptor complex, conformational flexibility, detailed interaction energies. | Assessing the stability of a docked pose; understanding the dynamic nature of the binding process. |
| QSAR | Correlates chemical structure with biological activity. | Predictive models for activity, identification of important molecular descriptors. | Guiding the design of new analogs with potentially higher activity. researchgate.net |
The Coordination Chemistry of this compound: An Unexplored Frontier
The field of coordination chemistry has long recognized the versatility of pyridine and its derivatives as ligands, forming a vast array of metal complexes with diverse structures and applications. However, a thorough review of the scientific literature reveals a notable gap in the exploration of a specific substituted pyridine: this compound. Despite the rich coordination chemistry of simpler pyridines, detailed studies on the design, synthesis, and characterization of metal complexes involving this particular ligand appear to be limited.
While extensive research exists on the coordination behavior of various pyridine-based ligands, including those with methyl or sulfur-containing substituents, specific data concerning this compound as a ligand remains elusive. Consequently, a comprehensive analysis of its coordination chemistry, including the synthesis of its based ligands, the formation and characterization of its transition metal complexes, and their subsequent spectroscopic and electrochemical properties, cannot be constructed from the currently available body of scientific literature.
General principles of coordination chemistry would suggest that this compound could potentially act as a monodentate ligand through its pyridine nitrogen atom. The presence of the methyl and methylsulfanyl groups at the 2 and 3 positions could introduce steric and electronic effects that would influence its coordination properties, potentially leading to unique complex geometries and reactivity. However, without experimental data, any discussion on its specific coordination behavior, metal-ligand bonding, and the properties of its complexes would be purely speculative.
Similarly, the applications of such complexes in fields like biomimetic chemistry and catalysis, which are often a driving force for the development of new ligand systems, have not been reported. The potential for this compound-based metal complexes to mimic biological systems or to act as catalysts in chemical transformations remains an open question for future research.
Advanced Applications of 3 Methyl 2 Methylsulfanyl Pyridine in Chemical Synthesis
Role as a Building Block for Complex Heterocyclic Systems
3-Methyl-2-(methylsulfanyl)pyridine serves as a versatile building block in the synthesis of a variety of complex heterocyclic compounds. Its unique structure, featuring a pyridine (B92270) ring substituted with both a methyl and a methylsulfanyl group, allows for diverse chemical transformations. The nitrogen atom in the pyridine ring and the sulfur atom in the methylsulfanyl group can both act as nucleophiles, while the methyl group can be a site for further functionalization.
The reactivity of this compound makes it a valuable precursor for creating nitrogen-containing heterocycles such as pyrimidines, thiazoles, and imidazoles. These heterocyclic cores are integral components of numerous pharmaceuticals and functional materials. For instance, imidazo[1,2-a]pyridines, which can be synthesized from aminopyridine precursors, are significant heterocycles with broad applications in medicinal chemistry and materials science due to their diverse biological activities. organic-chemistry.org The synthesis of these complex systems often involves multi-step reactions where the initial framework of this compound is modified and elaborated upon to construct the final intricate molecular architecture.
Aryl methyl ketones, which share some structural similarities with substituted pyridines, are also recognized as attractive precursors for the straightforward synthesis of aromatic heterocycles. d-nb.info The strategic use of such building blocks is crucial in drug discovery and development, where the efficient construction of novel molecular scaffolds is a primary objective. d-nb.info The pyridine nucleus itself is a prominent feature in many organic compounds with a wide array of applications, including pharmaceuticals and agrochemicals. researchgate.net
| Product Heterocycle | Synthetic Utility |
| Pyrimidines | Core structures in pharmaceuticals and functional materials. |
| Thiazoles | Important scaffolds in medicinal chemistry. |
| Imidazoles | Found in numerous biologically active compounds. |
| Imidazo[1,2-a]pyridines | Exhibit antifungal, anti-inflammatory, and antiviral properties. organic-chemistry.org |
Intermediacy in the Preparation of Advanced Pharmaceutical Precursors
Synthesis of Pyridine-Based Proton Pump Inhibitor Precursors
This compound is a key intermediate in the synthesis of precursors for pyridine-based proton pump inhibitors (PPIs). PPIs are a class of drugs that effectively reduce gastric acid production. The synthesis of these complex molecules often involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) core.
In the synthesis of omeprazole (B731), a widely used PPI, a crucial step involves the reaction of a substituted pyridine derivative with a benzimidazole thiol. While the exact precursor can vary, the fundamental pyridine structure is essential for the final drug's activity. The synthesis of omeprazole and related PPIs like lansoprazole (B1674482) can proceed through various synthetic routes, often involving the oxidation of a sulfide (B99878) intermediate to a sulfoxide (B87167). google.comwhiterose.ac.uk For example, one synthetic approach to omeprazole involves the reaction of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-1H-benzimidazole-2-thiol. whiterose.ac.uk The resulting sulfide is then oxidized to form omeprazole. whiterose.ac.uk The development of efficient and novel synthetic methods for these precursors is an active area of research to improve yield and reduce impurities. scispace.comresearchgate.net
Precursors for Insecticides (e.g., Sulfoxaflor)
The utility of this compound and its derivatives extends to the agrochemical industry, where they serve as precursors for insecticides. Pyridine-containing compounds are a significant class of pesticides due to their high efficiency and low toxicity. agropages.com
While the direct synthesis of Sulfoxaflor from this compound is not explicitly detailed in the provided results, the broader context of pyridine chemistry in agrochemicals is well-established. researchgate.netnih.gov 3-Methylpyridine (B133936) (also known as 3-picoline) is a crucial precursor for various agrochemicals. wikipedia.orgnih.gov For instance, it is used to produce chlorpyrifos (B1668852) through a series of chemical transformations. wikipedia.org The functionalization of the pyridine ring is a key strategy in the discovery of new and effective agrochemicals. nih.gov The development of fourth-generation pesticides, which include many pyridine derivatives, highlights the importance of these compounds in modern agriculture. agropages.com
Contributions to the Development of Functional Organic Materials
Research into Pyridine-Based Luminogens with Aggregation-Induced Emission Enhancement
This compound derivatives are being explored for their potential in creating functional organic materials, particularly those exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. acs.org This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Research has shown that simple pyridine derivatives can be engineered to become AIE-active. rsc.org For example, protonation of pyridines can induce AIE, and the efficiency of this emission can be influenced by the counter-ion. rsc.org The synthesis of AIE-active molecules often involves creating structures that have restricted intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. acs.orgrsc.org By incorporating substituted pyridines into larger molecular frameworks, such as those based on tetraphenylethylene (B103901) (TPE), researchers can develop new AIE-active materials with tunable properties. researchgate.net The design of such materials is a rapidly developing field with significant potential for creating advanced optoelectronic devices. rsc.org
| AIE System | Key Feature | Potential Application |
| Protonated Pyridines | Counter-ion affects AIE efficiency. rsc.org | Luminescent sensors |
| Pyridinium (B92312) Salts | Higher solid-state quantum yields. nih.gov | Solid-state lighting |
| TPE-Pyridine Hybrids | Combines AIE-active TPE core with functional pyridine units. researchgate.net | OLEDs, bio-imaging |
Application in Supramolecular Chemistry
The structural features of this compound make it a candidate for use in supramolecular chemistry, which involves the design and synthesis of large, well-organized molecular assemblies. frontiersin.org These assemblies are held together by non-covalent interactions, such as hydrogen bonding and metal coordination.
Pyridine-based ligands are widely used in supramolecular chemistry to construct discrete molecular assemblies and coordination polymers. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of a wide variety of supramolecular architectures. nih.govicm.edu.pl The ability to tune the properties of these assemblies by modifying the pyridine ligand makes them attractive for applications in catalysis, sensing, and materials science. chimia.ch The self-assembly of these molecules can lead to the formation of complex and functional structures, demonstrating the power of non-covalent interactions in creating ordered systems. frontiersin.org
Conclusion and Outlook for 3 Methyl 2 Methylsulfanyl Pyridine Research
Summary of Key Academic Findings and Methodological Advancements
3-Methyl-2-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a methyl and a methylsulfanyl group, provides a versatile scaffold for various chemical transformations.
Recent research has highlighted several methodological advancements in the synthesis and modification of this compound and its derivatives. For instance, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of dexlansoprazole (B1670344), has been reported. orientjchem.org This process involves the N-oxidation of 2,3-lutidine (B1584814), followed by a one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide, oxidation of the methylthio group, and subsequent chlorination. orientjchem.org The efficiency and environmental impact of this synthesis have been evaluated using green metrics such as atom economy, reaction mass efficiency, and E-factor. orientjchem.org
Furthermore, the synthesis of 3-acetyl-6-methyl-2-(methylthio)pyridine has been achieved through the reaction of methyllithium (B1224462) with 3-cyano-6-methylpyridine-2(1H)-thione or 3-cyano-6-methyl-2-(methylthio)pyridine. researchgate.net The resulting ketone has been utilized in bromination reactions to produce substituted 3-(bromoacetyl)pyridine, a precursor for various heterocyclic systems like thieno[2,3-b]pyridines and imidazo[1,2-a]pyridines. researchgate.net
The reactivity of the methylsulfanyl group has been a key focus. It can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the pyridine ring.
Unexplored Research Avenues and Future Prospects for Pyridine Chemistry
The field of pyridine chemistry is continually evolving, and this compound presents several unexplored research avenues. nih.gov While its fundamental synthesis and some reactions are established, there is significant potential for the development of new synthetic methodologies with improved efficiency, selectivity, and sustainability.
Future research could focus on the following areas:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring and the methyl group would offer a more atom-economical approach to synthesizing derivatives. Developing selective catalysts for this purpose remains a significant challenge and a promising area of investigation.
Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral derivatives of this compound could lead to new applications in medicinal chemistry and materials science.
Novel Transformations of the Methylsulfanyl Group: Exploring new reactions of the methylsulfanyl group beyond simple oxidation and substitution could unlock novel synthetic pathways. For example, metal-catalyzed cross-coupling reactions involving the C-S bond could provide direct access to a wider range of substituted pyridines.
Polymer Chemistry: The incorporation of this compound moieties into polymer backbones could lead to materials with interesting electronic, optical, or catalytic properties.
The continued exploration of these and other research avenues will undoubtedly expand the synthetic utility of this compound and contribute to the broader field of pyridine chemistry.
Broader Impact on Heterocyclic Chemistry and Organic Synthesis
The study of this compound and its derivatives contributes significantly to the broader fields of heterocyclic chemistry and organic synthesis. Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov
The methodological advancements developed for the synthesis and functionalization of this compound can often be applied to other heterocyclic systems. For example, new catalytic systems or reaction conditions discovered in this context may prove to be general for the modification of other sulfur-containing heterocycles.
Furthermore, the synthesis of complex heterocyclic structures from relatively simple starting materials like this compound showcases the power of modern organic synthesis. These efforts not only provide access to new chemical entities with potentially useful properties but also drive the development of new synthetic strategies and a deeper understanding of chemical reactivity. The insights gained from studying the reactivity of the pyridine ring and the methylsulfanyl group in this specific molecule contribute to the collective knowledge base that enables chemists to design and execute the synthesis of increasingly complex and functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-2-(methylsulfanyl)pyridine, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, halogenated pyridine precursors (e.g., 2-chloro-3-methylpyridine) can react with methylthiolate ions under reflux in polar aprotic solvents like DMF. The methylthio group's introduction at the 2-position is sterically and electronically sensitive; meta-substituents (e.g., methyl at position 3) may slow reactivity due to steric hindrance . Optimizing reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The methylthio group’s deshielding effect on adjacent protons in ¹H NMR and sulfur’s anisotropic effects in ¹³C NMR help assign substituent positions. For crystallographic validation, SHELX software (e.g., SHELXL for refinement) is widely employed to resolve ambiguities in bond lengths and angles .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Methodological Answer : Begin with in vitro assays targeting enzymes like cyclooxygenase (COX-1/COX-2) or microbial growth inhibition tests. For anti-inflammatory activity, use ELISA to measure prostaglandin E2 (PGE2) suppression in cell lines. Antimicrobial activity can be screened via microdilution assays against Gram-positive/negative bacteria. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, guiding subsequent experiments .
Advanced Research Questions
Q. How can conflicting data on substituent effects (e.g., methyl vs. halogen) in SAR studies be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions or target specificity. For example, a methyl group may enhance membrane permeability but reduce target binding affinity compared to halogens. Systematic comparative studies using isosteric analogs under controlled conditions (e.g., same cell line, IC50 protocols) are essential. Cross-validate results with computational models (e.g., QSAR) to isolate electronic vs. steric contributions .
Q. What advanced techniques optimize regioselective sulfanylation in complex pyridine derivatives?
- Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated C–S coupling) or photoredox catalysis can improve regioselectivity. For example, Pd(PPh₃)₄ with thiols in THF at 80°C selectively functionalizes electron-deficient pyridine positions. Monitor reaction progress via LC-MS and adjust ligand electronics (e.g., bulky phosphines) to suppress side reactions .
Q. How do solvent polarity and pH affect the stability of this compound in biological assays?
- Methodological Answer : The methylthio group is prone to oxidation (e.g., to sulfoxide) in polar protic solvents or acidic/basic conditions. Use stability-indicating HPLC methods with UV detection (λ = 254 nm) to track degradation. Buffers like PBS (pH 7.4) with antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate decomposition. Confirm stability via mass spectrometry after prolonged incubation .
Q. What crystallographic strategies address challenges in resolving disordered methylthio groups?
- Methodological Answer : Disorder in the methylthio moiety can be modeled using SHELXL’s PART instruction or by refining occupancy factors. Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. If disorder persists, employ Hirshfeld surface analysis to validate intermolecular interactions and refine constraints based on comparable structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
